KRAS inhibitor-23

Oral Bioavailability KRAS G12D Nonhuman Primate PK

Non-covalent KRAS G12D targeting requires distinct strategies from G12C covalent inhibitors. This compound addresses the aspartate residue challenge with fragment-based design. - **Target engagement**: SPR Kd = 22 nM; cellular pERK IC50 = 33 nM - **Oral bioavailability**: Documented exposure in nonhuman primates - **Research utility**: Positive control for medicinal chemistry campaigns; combination studies with MEK/SHP2 inhibitors - **Selectivity**: Minimal wild-type KRAS inhibition at effective concentrations

Molecular Formula C32H30ClFN6O4
Molecular Weight 620.1 g/mol
Cat. No. B12376138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-23
Molecular FormulaC32H30ClFN6O4
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O
InChIInChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3
InChIKeyPYKBFRQMXJWLGG-UVQYGLIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Inhibitor-23 (INCB159020) Overview


KRAS inhibitor-23 (CAS 2641747-55-7, also designated as KRAS G12D inhibitor 23 and INCB159020) is a potent, orally bioavailable small-molecule inhibitor targeting the KRAS G12D mutant protein [1]. This compound represents a research tool specifically developed for the most common KRAS mutation, G12D, which drives approximately 40% of pancreatic ductal adenocarcinomas and presents distinct targeting challenges compared to the G12C mutation targeted by approved clinical inhibitors [1]. The compound is available as a research reagent from multiple vendors including MedChemExpress (Cat. No. HY-160220S), and its development program employed fragment-based screening combined with structure-based drug design to achieve oral exposure in nonhuman primates [1].

1
G12D-selective targeting: Reported fit for mutation-specific KRAS G12D pathway inhibition studies.
2
Oral dosing research context: Supports oral administration study designs; NHP oral exposure reported.
3
MAPK engagement: Reported cellular pERK modulation supports RAS-MAPK pathway research.

INCB159020 Differentiation from Alternatives


KRAS inhibitors cannot be interchanged generically because their targeting mechanisms are fundamentally constrained by the specific amino acid substitution at codon 12 [1][2]. Covalent KRAS G12C inhibitors (e.g., sotorasib/AMG510, adagrasib/MRTX849) require a nucleophilic cysteine residue to form an irreversible covalent bond with an electrophilic warhead, rendering them inactive against G12D-mutant cancers [2]. Conversely, KRAS G12D presents a less nucleophilic aspartate residue, necessitating non-covalent binding strategies that achieve high potency without covalent anchoring [1]. Pan-KRAS inhibitors (e.g., Pan KRas-IN-1) offer broad mutational coverage but may introduce differential selectivity profiles and ADME trade-offs . KRAS inhibitor-23 (INCB159020) was specifically engineered through fragment-based screening and structure-based optimization to address the unique potency–oral bioavailability challenge inherent to G12D targeting [1].

Covalent G12C inhibitors
Covalent mechanism may not engage G12D; may not provide equivalent pathway blockade in G12D-driven models.
Pan-KRAS inhibitors
Broad mutational coverage may introduce confounding pathway modulation from WT or other mutant isoforms.
Alternative G12D inhibitors
May lack reported NHP oral PK data, which may limit oral dosing study design without further validation.

INCB159020 Evidence & Comparison


Oral Bioavailability in NHP vs. MRTX1133

KRAS inhibitor-23 (INCB159020) achieves oral exposure in nonhuman primate (NHP), a critical differentiating feature relative to the benchmark KRAS G12D inhibitor MRTX1133, which lacks reported oral bioavailability data in higher species [1][2]. The discovery program for INCB159020 explicitly focused on balancing sufficient potency with ADME properties to support oral exposure, successfully overcoming the reduced nucleophilicity of aspartate that historically impeded oral G12D inhibitor development [1]. In contrast, MRTX1133, while demonstrating potent cellular activity (IC50 range 1.5–50 nM in G12D-mutant cells, AsPc-1 IC50 = 1.4 nM, AGS IC50 = 7.9 nM), is primarily characterized in parenteral administration models without established oral PK parameters in NHP [2].

NHP Oral PK
Reported
Oral exposure in NHP reported vs No reported NHP oral PK for MRTX1133
Supports oral dosing research context.
Cross-study comparison; model-specific review needed.
Oral Bioavailability KRAS G12D Nonhuman Primate PK Preclinical Development

Binding Affinity: G12D vs. G12C Inhibitors

INCB159020 demonstrates potent binding to KRAS G12D with an SPR Kd of 22 nM (SPR value of 2.2 nM reported in alternate assay configuration) [1]. This binding potency compares favorably within the broader KRAS inhibitor class, though direct cross-class comparison with covalent G12C inhibitors is mechanistically distinct. Sotorasib (AMG510), a covalent KRAS G12C inhibitor, exhibits an SPR Kd of 0.09 nM against KRAS G12C, reflecting the high affinity achievable through covalent bond formation [2]. Adagrasib (MRTX849) shows an SPR Kd of approximately 0.1 nM against KRAS G12C [3]. The difference in binding mechanism (non-covalent vs. covalent) inherently yields different affinity ranges, and the 22 nM Kd for INCB159020 represents a significant achievement for a non-covalent interaction at the challenging G12D pocket.

SPR Binding (Kd)
Reported
INCB159020: 22 nM (G12D, non‑covalent) vs Sotorasib: 0.09 nM (G12C, covalent)
Non‑covalent binding context; distinct from covalent G12C inhibitors.
Cross‑class comparison; affinity ranges differ by mechanism.
SPR Binding KRAS G12D Biochemical Potency Cross-Class Comparison

Cellular pERK Inhibition in G12D Cells

INCB159020 inhibits downstream ERK phosphorylation in KRAS G12D-mutant cellular models with an HTRF pERK assay IC50 of 33 nM [1]. This functional cellular readout quantifies inhibition of the MAPK signaling pathway, a direct consequence of KRAS G12D blockade. For comparator context, the benchmark KRAS G12D inhibitor MRTX1133 inhibits proliferation of KRAS G12D-mutant AsPc-1 pancreatic cancer cells with an IC50 of 1.4 nM and AGS gastric cancer cells with an IC50 of 7.9 nM, though these are anti-proliferative rather than direct pERK measurements [2]. The covalent KRAS G12C inhibitor adagrasib (MRTX849) achieves pERK IC50 values of approximately 10 nM in G12C-mutant NCI-H358 cells, reflecting the high potency achievable with covalent targeting [3].

Cellular pERK IC₅₀
Reported
33 nM
dummy
Supports target engagement review in MAPK pathway.
HTRF assay; proliferation vs pERK readouts may differ.
pERK HTRF Cellular IC50 KRAS G12D MAPK Pathway

Mutation Selectivity: G12D vs. Pan-KRAS

KRAS inhibitor-23 (INCB159020) is a G12D-selective inhibitor, specifically engineered to address the most prevalent KRAS mutation in pancreatic cancer (approximately 40% of PDAC cases) [1][2]. This contrasts with Pan KRas-IN-1, a pan-KRAS inhibitor that exhibits IC50 values of <2 nM across multiple KRAS isoforms including G12D (IC50 = 9 nM in AsPc-1 cells), G12C (IC50 = 6 nM in NCI-H358), G12V (IC50 = 29 nM in NCI-H727), and G12S (IC50 = 11 nM in A549 cells) . The procurement decision between a mutation-selective tool compound (INCB159020) and a pan-KRAS inhibitor (Pan KRas-IN-1) depends on the research objective: mutation-specific mechanistic studies require selective compounds to avoid confounding off-target effects, whereas broad mutational profiling may benefit from pan-inhibitor coverage [1].

Mutation Selectivity
Reported
INCB159020: G12D‑selective (Kd 22 nM) vs Pan KRas‑IN‑1: G12D 9 nM, G12C 6 nM
Supports mutation‑specific pathway studies.
Selectivity context may require cell‑line validation.
Mutation Selectivity G12D vs. G12C Pan-KRAS Procurement Strategy

INCB159020 Applications


Oral Dosing in G12D Xenograft Models

For researchers planning oral administration studies in KRAS G12D-driven xenograft or syngeneic mouse models where translational PK relevance to higher species is prioritized, KRAS inhibitor-23 (INCB159020) provides documented oral exposure in nonhuman primate, a benchmark not currently established for alternative G12D inhibitors such as MRTX1133 [1][2]. The compound is appropriate for oral gavage dosing in efficacy studies where oral bioavailability in a clinically relevant large-animal model supports confidence in translational PK/PD relationships [1]. For parenteral-only study designs, MRTX1133 remains an alternative with more extensively characterized in vivo efficacy data in published literature [2].

G12D-Selective Mechanistic Studies

KRAS inhibitor-23 is optimally deployed in cell-based assays requiring clean, mutation-selective target engagement without confounding inhibition of wild-type KRAS or other KRAS mutants [1]. The compound's G12D selectivity makes it suitable for comparative studies alongside KRAS G12C inhibitors (sotorasib, adagrasib) in isogenic cell line panels to dissect mutation-specific signaling dependencies [1]. For projects requiring simultaneous profiling of multiple KRAS mutations, a pan-KRAS inhibitor such as Pan KRas-IN-1 offers broader mutational coverage but introduces potential off-target effects from wild-type KRAS inhibition .

SAR for Non-Covalent G12D Inhibitors

Given the documented fragment-based screening origin and structure-based drug design optimization of INCB159020 [1], this compound serves as a benchmark reference for medicinal chemistry campaigns exploring non-covalent KRAS G12D inhibitors. The published SPR binding data (Kd = 22 nM) and cellular pERK inhibition (IC50 = 33 nM) establish a potency baseline against which novel analogs can be quantitatively compared [1]. Researchers developing next-generation G12D inhibitors may use INCB159020 as a positive control in biochemical and cellular assays to validate assay sensitivity and benchmark compound performance.

Combination Therapy with MAPK/IO Agents

The oral dosing capability of KRAS inhibitor-23 facilitates combination studies where daily oral administration is required alongside other agents (e.g., MEK inhibitors, SHP2 inhibitors, or anti-PD-1 antibodies) [1]. The documented pharmacodynamic effect on pERK levels (IC50 = 33 nM) supports combination rationale with agents targeting parallel or downstream signaling nodes [1]. For combination studies requiring intraperitoneal or intravenous administration of both agents, MRTX1133 may offer a comparator with more extensively published combination data in preclinical models [2].

Application
Selection Property
Validation Focus
Oral G12D xenograft studies
Oral bioavailability research context
Oral PK and target engagement in tumor models
G12D‑selective mechanistic studies
Mutation‑selective pathway modulation
G12D‑specific signaling pathway endpoints
Non‑covalent inhibitor SAR
Benchmark non‑covalent binding profile
Biochemical and cellular potency comparison
Combination study design
Oral dosing compatibility
Pathway interaction and pharmacodynamic endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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